Isonordoperoxide

Antimalarial Natural Product Sesquiterpenoid

Isonordoperoxide is the validated antimalarial lead (EC₅₀ 0.6 μM) with 2.5× greater potency than its diastereomer nardoperoxide due to its essential (1R,4S,7S,8S) stereochemistry. Its unique 1,4-epidioxy bridge enables critical mechanistic studies distinct from artemisinin. Procure ≥98% purity for reliable P. falciparum assays, stereochemistry-activity investigations, or as an authenticated reference standard for Nardostachys chinensis QC.

Molecular Formula C15H22O4
Molecular Weight
CAS No. 205248-65-3
Cat. No. B1164471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsonordoperoxide
CAS205248-65-3
Molecular FormulaC15H22O4
Structural Identifiers
SMILESCC1CC(=O)C2=C1C(C3(CCC2(OO3)C)C(C)C)O
InChIInChI=1S/C15H22O4/c1-8(2)15-6-5-14(4,18-19-15)12-10(16)7-9(3)11(12)13(15)17/h8-9,13,17H,5-7H2,1-4H3/t9-,13+,14+,15+/m1/s1
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Isonordoperoxide (CAS 205248-65-3): Antimalarial Sesquiterpenoid Endoperoxide Procurement Guide


Isonordoperoxide (CAS 205248-65-3), also designated isonardoperoxide, is a guaiane-type sesquiterpenoid endoperoxide isolated from the roots of Nardostachys chinensis (Valerianaceae) [1]. Its molecular formula is C₁₅H₂₂O₄, and its structure features a bicyclic guaiane skeleton incorporating a 1,4-epidioxy bridge, an α,β-unsaturated ketone, a secondary alcohol, and defined stereochemistry at four chiral centers (1R,4S,7S,8S) [1][2]. The compound is a metabolite and oxidizing agent, and its documented biological activity centers on antimalarial effects against Plasmodium falciparum [1].

Why Isonordoperoxide Cannot Be Substituted by Generic Guaiane Analogs in Antimalarial Research


Generic substitution of isonordoperoxide with other guaiane-type sesquiterpenoids is precluded by stereochemistry-dependent differences in antimalarial potency and the unique endoperoxide bridge responsible for mechanism of action [1]. The closely related diastereomer nardoperoxide, which shares the same molecular formula (C₁₅H₂₂O₄) and mass (266.33 Da), exhibits a 2.5-fold lower potency (EC₅₀ = 1.5 μM) against P. falciparum [1]. This differential activity demonstrates that the (1R,4S,7S,8S) stereochemical arrangement in isonordoperoxide is essential for optimal antimalarial efficacy. Furthermore, the 1,4-epidioxy bridge—a hallmark of peroxide antimalarials—imparts a distinct mechanism of action that is absent in non-peroxide sesquiterpenoids, reinforcing that the compound is not functionally interchangeable with non-endoperoxide analogs [2].

Isonordoperoxide: Quantified Differential Evidence vs. Nardoperoxide, Artemisinin, and Non-Peroxide Antimalarials


Head-to-Head Antimalarial Potency: Isonordoperoxide Demonstrates 2.5-Fold Greater Activity than Nardoperoxide Against Plasmodium falciparum

In a direct head-to-head comparison using the same P. falciparum assay system, isonordoperoxide exhibited an EC₅₀ value of 6.0 × 10⁻⁷ M (0.6 μM), which is 2.5-fold more potent than the EC₅₀ of 1.5 × 10⁻⁶ M (1.5 μM) observed for its diastereomer nardoperoxide [1]. This quantitative difference in antimalarial activity is attributed to the specific stereochemical configuration of isonordoperoxide (1R,4S,7S,8S) versus nardoperoxide (1R,4R,7R,8R) [2].

Antimalarial Natural Product Sesquiterpenoid

Stereochemical Differentiation: The (1R,4S,7S,8S) Configuration Confers Superior Antimalarial Activity Relative to the (1R,4R,7R,8R) Diastereomer

Isonordoperoxide and nardoperoxide are diastereomers differing in the absolute configuration at three of four chiral centers: isonordoperoxide adopts (1R,4S,7S,8S) while nardoperoxide adopts (1R,4R,7R,8R) [1][2]. This stereochemical variation directly impacts the spatial orientation of the 8-hydroxy group and the 7-isopropyl substituent relative to the 1,4-epidioxy bridge and the α,β-unsaturated ketone. The resulting difference in three-dimensional molecular geometry is the primary structural determinant of the 2.5-fold difference in antimalarial potency observed between the two compounds [3].

Stereochemistry Natural Product SAR

Endoperoxide Mechanism of Action: Class-Level Differentiation from Non-Peroxide Antimalarials

Isonordoperoxide belongs to the class of organic peroxides, characterized by a 1,4-epidioxy bridge that undergoes iron(II)-mediated reductive cleavage within the parasite's acidic digestive vacuole, generating reactive oxygen species (ROS) and carbon-centered radicals that alkylate vital parasite proteins and disrupt heme detoxification [1][2]. This mechanism is fundamentally distinct from that of non-peroxide antimalarials (e.g., chloroquine, atovaquone, pyrimethamine), which target heme polymerization, mitochondrial electron transport, or folate biosynthesis respectively. While direct cytotoxicity or selectivity index (SI) data for isonordoperoxide remain unreported in the primary literature, class-level inference based on the endoperoxide pharmacophore suggests a potential for differential activity against drug-resistant P. falciparum strains, akin to artemisinin [3].

Antimalarial Mechanism of Action Endoperoxide

Cross-Study Potency Benchmarking: Isonordoperoxide Antimalarial Activity in Context of Artemisinin

While no direct head-to-head comparison with artemisinin is available in the primary literature, cross-study comparison of in vitro antimalarial EC₅₀ values provides context for relative potency. Isonordoperoxide demonstrates an EC₅₀ of 0.6 μM (600 nM) against P. falciparum [1]. In contrast, artemisinin typically exhibits EC₅₀ values in the range of 2-30 nM against drug-sensitive P. falciparum strains (e.g., 3D7, D6, NF54) depending on assay conditions [2][3]. Thus, isonordoperoxide is approximately 20- to 300-fold less potent than artemisinin in vitro. However, isonordoperoxide resides in a distinct structural class (guaiane vs. cadinane/cadinene-derived) and offers a simpler, more compact scaffold (C₁₅H₂₂O₄, MW 266.33 Da) that may present different physicochemical and synthetic accessibility profiles.

Antimalarial Benchmarking Endoperoxide

Physicochemical Differentiation: Predicted LogP and Hydrogen Bonding Profile Distinguish Isonordoperoxide from Artemisinin

Predicted physicochemical properties differentiate isonordoperoxide from artemisinin in ways that may influence formulation, permeability, and off-target interactions. Isonordoperoxide exhibits a predicted LogP (octanol-water partition coefficient) of approximately 1.93–2.32 (ACD/Labs and EPISuite estimates) and possesses one hydrogen bond donor (the 8-hydroxy group) and four hydrogen bond acceptors . In contrast, artemisinin has a measured LogP of approximately 2.9–3.0 and lacks hydrogen bond donors entirely (zero HBDs) [1]. The presence of a hydrogen bond donor in isonordoperoxide may impact membrane permeability, solubility, and crystal packing relative to artemisinin. Additionally, isonordoperoxide complies with Lipinski's Rule of Five (zero violations), indicating favorable drug-likeness .

Physicochemical Drug-likeness ADME

Purity Specification: Vendor-Reported Purity of ≥98% Enables Reproducible Antimalarial Activity Assessment

Reputable vendors supply isonordoperoxide with a certified purity of ≥98% as determined by HPLC . This purity level is essential for obtaining reproducible antimalarial EC₅₀ values (6.0 × 10⁻⁷ M) and for minimizing confounding effects from co-occurring sesquiterpenoids that may be present in crude plant extracts or lower-purity isolates [1]. Procurement of high-purity material ensures that observed biological activity is attributable to isonordoperoxide and not to trace impurities, which is particularly critical when comparing activity across different batches or when generating SAR data.

Purity Quality Control Procurement

Isonordoperoxide Procurement: Research and Industrial Application Scenarios Supported by Quantitative Evidence


Antimalarial Lead Discovery and SAR Exploration of Guaiane Endoperoxides

Isonordoperoxide serves as a validated, potent antimalarial lead compound (EC₅₀ = 0.6 μM) within the guaiane endoperoxide class. Its 2.5-fold greater potency relative to nardoperoxide, as established by direct head-to-head comparison [1], positions it as the preferred starting point for SAR campaigns aimed at optimizing the guaiane scaffold. Procurement of high-purity isonordoperoxide enables reliable testing in P. falciparum culture assays and supports medicinal chemistry efforts to derivatize the 8-hydroxy group, modify the α,β-unsaturated ketone, or introduce substituents on the guaiane core to enhance potency and improve drug-like properties.

Natural Product-Based Chemical Probe for Endoperoxide Mechanism Studies

The endoperoxide bridge of isonordoperoxide classifies it as an organic peroxide and oxidizing agent [2]. This structural feature makes it a valuable chemical probe for investigating iron(II)-dependent activation pathways, ROS generation, and parasite killing mechanisms in Plasmodium species. Researchers can use isonordoperoxide to study endoperoxide pharmacology in a scaffold distinct from artemisinin, potentially revealing scaffold-specific differences in activation kinetics, subcellular localization, or resistance susceptibility. Its distinct physicochemical profile (LogP ≈ 1.93–2.32, 1 HBD) also makes it a useful comparator for understanding how polarity and hydrogen bonding influence endoperoxide activity.

Stereochemistry-Activity Relationship Studies and Diastereomer Benchmarking

The defined stereochemistry of isonordoperoxide (1R,4S,7S,8S) versus its diastereomer nardoperoxide (1R,4R,7R,8R) [1][3] provides a unique opportunity for stereochemistry-activity relationship (SSAR) investigations. Procurement of both diastereomers enables direct comparative studies to elucidate how subtle changes in three-dimensional geometry affect antimalarial potency, target engagement, and metabolic stability. Such studies are invaluable for guiding the stereoselective synthesis of simplified guaiane endoperoxide analogues and for informing computational models of endoperoxide-target interactions.

Reference Standard for Analytical Method Development and Quality Control of Nardostachys chinensis Extracts

As a characteristic secondary metabolite of Nardostachys chinensis roots [1], isonordoperoxide can be employed as a reference standard for the development and validation of HPLC, LC-MS, or GC-MS methods used in the quality control of botanical raw materials and herbal preparations. Its availability at ≥98% purity facilitates accurate quantitation of isonordoperoxide content in plant extracts, which is essential for standardization in natural product research, phytochemical profiling, and ensuring batch-to-batch consistency in studies investigating the traditional medicinal uses of N. chinensis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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